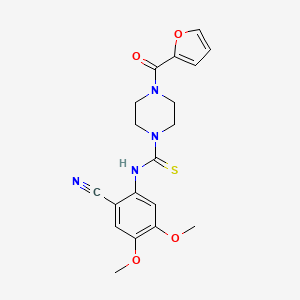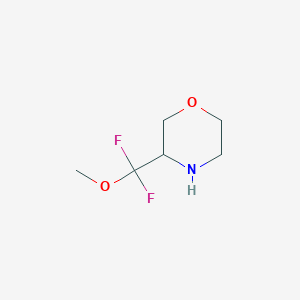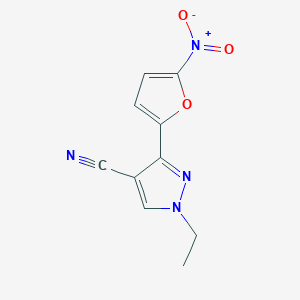
methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure. It is known for its applications in various fields of chemistry and biology due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3-methyl-1H-pyrrole-2-carboxylic acid with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrrole compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole compounds.
Substitution: Substituted pyrrole derivatives with various functional groups.
Applications De Recherche Scientifique
Methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-methyl-1H-pyrrole-2-carboxylate: Lacks the cyano group, leading to different chemical properties and reactivity.
5-Cyano-1H-pyrrole-2-carboxylate: Lacks the methyl group, affecting its biological activity and chemical behavior.
Uniqueness
Methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both the cyano and methyl groups on the pyrrole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
21636-02-2 |
|---|---|
Formule moléculaire |
C8H8N2O2 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
methyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H8N2O2/c1-5-3-6(4-9)10-7(5)8(11)12-2/h3,10H,1-2H3 |
Clé InChI |
BAJRHNGCNXCQMY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=C1)C#N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-6-(methylthio)benzo[d]oxazole](/img/structure/B12871416.png)


![[1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid](/img/structure/B12871423.png)
![1-(5-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871427.png)
![4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one](/img/structure/B12871428.png)


![rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B12871463.png)
![2-(Aminomethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12871472.png)
![2,6-Dibromobenzo[d]oxazole](/img/structure/B12871474.png)


![2-(2-(Cyanomethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871490.png)
